LOXL2 Inhibition: 4-Phenyloxazole-2-thiol vs. 4-Phenylthiazole-2-thiol
4-Phenyloxazole-2-thiol inhibits full-length recombinant human LOXL2 with an IC50 of 1.22 μM (1220 nM) in a cell-free assay measuring H₂O₂ production from DAP substrate [1]. In contrast, the direct sulfur analog 4-phenylthiazole-2-thiol shows no meaningful LOXL2 inhibition; its closest reported enzyme inhibition is against mouse TDO with an IC50 > 80,000 nM (>80 μM), a >65-fold weaker interaction [2]. This potency gap highlights the critical role of the oxazole oxygen in maintaining the correct geometry and electronic character for LOXL2 active-site engagement, which is lost upon sulfur replacement.
| Evidence Dimension | Enzyme inhibition potency (LOXL2) |
|---|---|
| Target Compound Data | IC50 = 1.22 μM (1220 nM) against human LOXL2 |
| Comparator Or Baseline | 4-Phenylthiazole-2-thiol: IC50 > 80,000 nM (>80 μM) for mouse TDO; no LOXL2 activity detected at comparable concentrations |
| Quantified Difference | >65-fold greater potency for the oxazole-2-thiol |
| Conditions | Recombinant full-length human LOXL2 expressed in CHO cells; H₂O₂ detection via DAP oxidative deamination; preincubation 2 h (BindingDB assay ID 50049002) |
Why This Matters
For anti-fibrotic or oncology programs targeting LOXL2, 4-phenyloxazole-2-thiol provides a validated low-micromolar starting point, whereas the thiazole analog is essentially inactive, eliminating it as a scaffold substitute.
- [1] BindingDB BDBM50232687 (CHEMBL1188378). IC50 = 1.22E+3 nM for human LOXL2. Assay: H₂O₂ production from DAP, recombinant enzyme, CHO cells. View Source
- [2] BindingDB BDBM50303910 (CHEMBL571436). IC50 > 8.00E+4 nM for mouse TDO by 4-phenylthiazole-2-thiol. View Source
